molecular formula C11H13BrN2O3S2 B4279528 5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B4279528
M. Wt: 365.3 g/mol
InChI Key: QZRMQUKQYJNVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, an isoxazole ring, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the tert-butyl group. The thiophene sulfonamide moiety is then attached, and finally, the bromine atom is introduced through a halogenation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide
  • N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide
  • N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide

Uniqueness

Compared to similar compounds, 5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE stands out due to its unique combination of functional groups. The presence of the thiophene sulfonamide moiety, along with the bromine atom and tert-butyl group, imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S2/c1-11(2,3)7-6-9(13-17-7)14-19(15,16)10-5-4-8(12)18-10/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRMQUKQYJNVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-BROMO-N-(5-TERT-BUTYL-12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.